

# Application Notes and Protocols for RH 795 Dye Loading

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## Compound of Interest

Compound Name: RH 795

Cat. No.: B1148119

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This document provides detailed application notes and protocols for the use of **RH 795**, a fast-responding potentiometric styryl dye, for functional imaging of neurons. It is intended for researchers, scientists, and drug development professionals.

## Introduction

**RH 795** is a fluorescent voltage-sensitive dye (VSD) used to monitor changes in membrane potential in real-time. It partitions into the cell membrane and exhibits a change in fluorescence intensity in response to electrical potential changes, making it a valuable tool for functional imaging of neuronal activity. This dye is particularly noted for its relatively low phototoxicity and slow bleaching, making it suitable for long-term imaging experiments.[1][2]

## Quantitative Data Summary

The optimal loading concentration and incubation time for **RH 795** can vary significantly depending on the preparation and experimental goals. The following table summarizes reported conditions for different applications.

Application	Tissue/Cell Type	Loading Concentration	Incubation Time	Key Observations
In Vitro Brain Slices	Rodent Brain Slices	0.1 - 0.2 mg/mL in nACSF	10 - 15 minutes	Higher concentrations can increase phototoxicity and non-specific staining.[3]
In Vivo Cortex Imaging	Rodent Cortex	Not specified (dye solution perfused over cortex)	~ 2 hours	Long incubation is necessary for sufficient dye penetration into layers II-III.[4]
Invertebrate Ganglia	Crustacean Stomatogastric Ganglion	0.05 mM, 0.1 mM, 0.2 mM	> 40 minutes	Staining intensity is time-dependent and takes longer to reach maximum compared to other dyes.[1]

## Experimental Protocols

### Protocol 1: Staining of Acute Brain Slices

This protocol is adapted from a method for functional imaging in rodent brain slices.[3]

Materials:

- **RH 795 dye**
- Deionized water (ddH<sub>2</sub>O)
- Normal artificial cerebrospinal fluid (nACSF)
- Acute brain slices (350-400 μm thick)

- Petri dish
- Forceps

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **RH 795** by dissolving 1 mg of the dye in 20  $\mu$ L of ddH<sub>2</sub>O.
- **Working Solution Preparation:** On the day of the experiment, prepare a fresh working solution by diluting the stock solution in nACSF to a final concentration of 0.1 - 0.2 mg/mL.
- **Slice Staining:** a. Using forceps, carefully place a single brain slice on a tea bag paper support into a dry Petri dish. b. Immediately cover the slice with approximately 80  $\mu$ L of the **RH 795** working solution. c. Incubate for 10-15 minutes at room temperature, protected from light.
- **Washing and Mounting:** After incubation, transfer the stained slice to an interface recording chamber for imaging.

Note: It is crucial to keep the brain tissue ice-cold during the slicing procedure to maintain its health.[3]

## Protocol 2: In Vivo Staining of the Cortex

This protocol provides a general guideline for in vivo staining of the mammalian cortex.[4]

Materials:

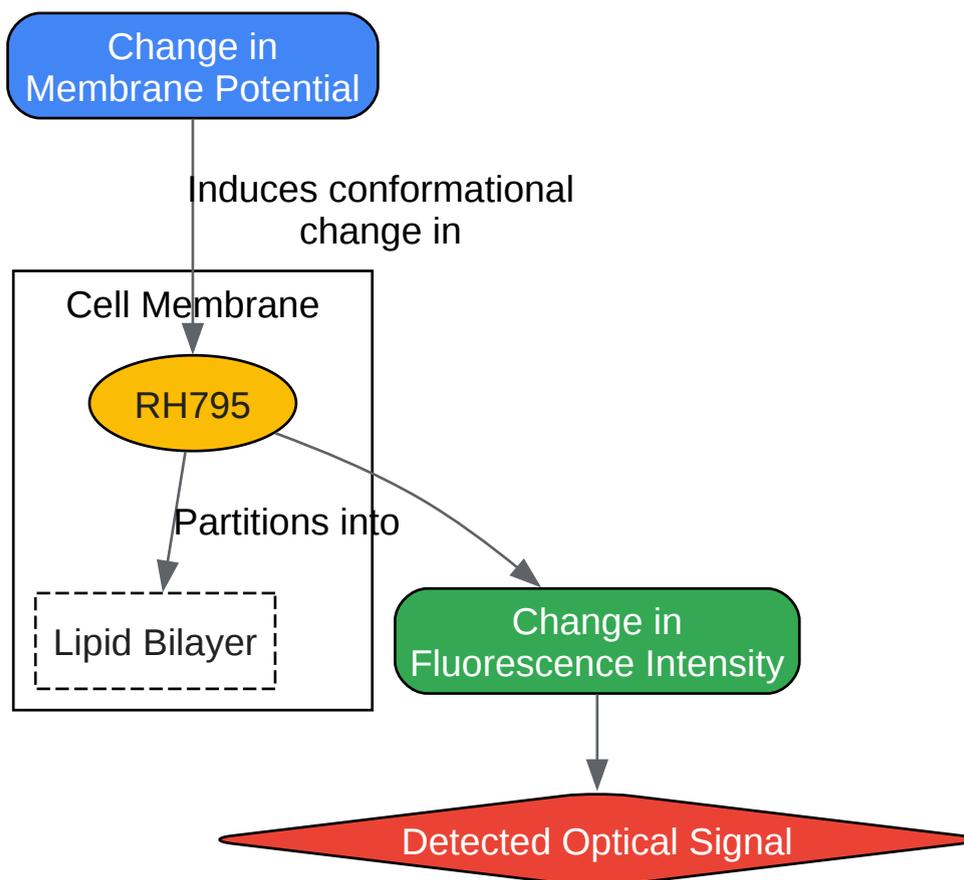
- **RH 795** dye
- Appropriate saline solution for in vivo use
- Perfusion apparatus

Procedure:

- Dye Solution Preparation: Prepare the **RH 795** staining solution in a suitable saline solution. The exact concentration should be optimized for the specific experimental setup.
- Surgical Preparation: Perform a craniotomy to expose the cortical area of interest.
- Dye Application: Gently perfuse the dye solution over the surface of the cortex.
- Incubation: Allow the dye to incubate for approximately 2 hours to ensure sufficient penetration into the neural tissue. It is important to avoid any irritation to the cortex during this process, as it can impede staining.[4]
- Imaging: After incubation, the preparation is ready for in vivo voltage-sensitive dye imaging.

## Visualizations

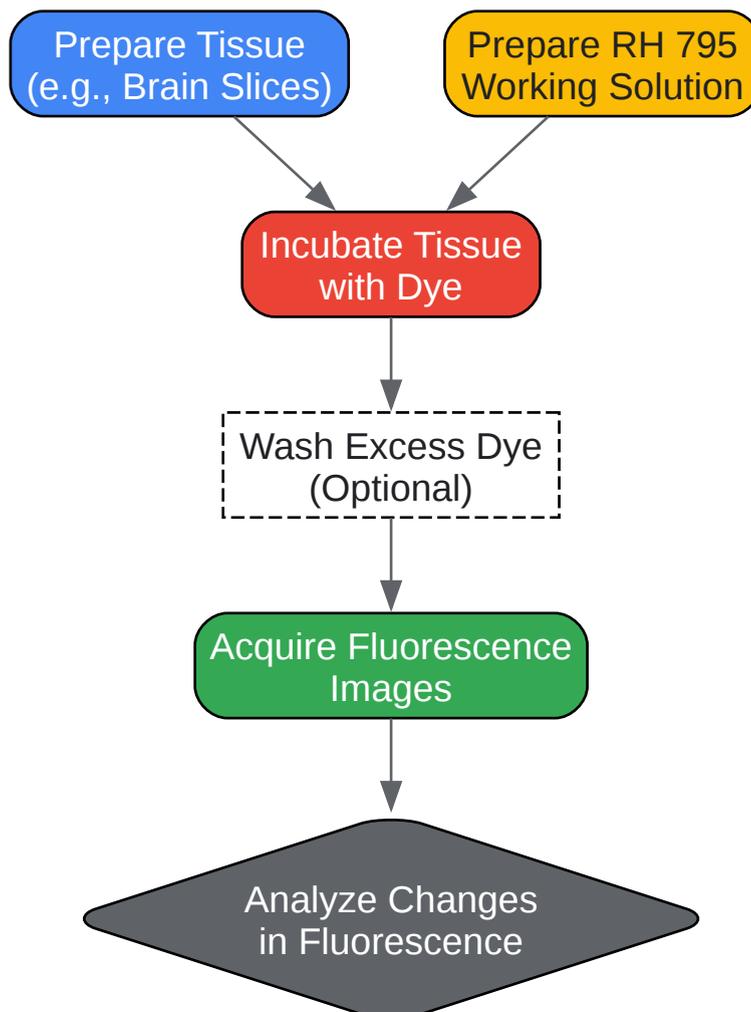
### Signaling Pathway



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Caption: **RH 795** dye mechanism of action.

## Experimental Workflow



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Caption: General experimental workflow for **RH 795** staining.

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## References

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- 4. 'Blue' voltage-sensitive dyes for studying spatiotemporal dynamics in the brain: visualizing cortical waves - PMC [pmc.ncbi.nlm.nih.gov]
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